

Application Notes and Protocols: Nickel Stearate as a Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: Nickel stearate

Cat. No.: B13829585

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These application notes provide an overview of the use of **nickel stearate** as a catalyst in various organic synthesis applications. Detailed protocols, quantitative data, and workflow diagrams are provided for key reactions where information is available.

Application: Hydrogenation of Unsaturated Fatty Acids

Nickel catalysts are widely employed in the industrial hydrogenation of fats and oils to produce saturated fatty acids, such as stearin. While **nickel stearate** itself can be a component of the catalytic system, more commonly, supported nickel catalysts are used, and **nickel stearate** (a nickel soap) can form in situ, which can influence catalyst activity and lifespan. The following protocol is based on established procedures for fatty acid hydrogenation using a suspended nickel catalyst.

Experimental Protocol: Hydrogenation of Animal Fats to Stearin

Objective: To reduce the iodine number of distilled animal fats to below 1, indicating a high degree of saturation.

Materials:

- Distilled animal fat (e.g., containing ~52.2% unsaturated fatty acids, Iodine No. ~55.9 g/100 g)
- Suspended nickel catalyst (e.g., 20% Ni on aluminosilicate support in hardened fat)
- Hydrogen gas (high purity)
- Autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
- Filtration system

Procedure:

- **Catalyst Suspension:** In a suitable vessel, suspend the nickel catalyst in the molten animal fat raw material. The catalyst concentration should be approximately 0.75% by weight (which corresponds to 0.15% pure nickel).
- **Reactor Charging:** Charge the autoclave reactor with the catalyst-fat mixture.
- **Purging:** Seal the reactor and purge with nitrogen gas to remove any air, then purge with hydrogen gas.
- **Reaction Conditions:**
 - Heat the reactor to the desired temperature (e.g., 180 °C).
 - Pressurize the reactor with hydrogen to 2 MPa.
 - Begin stirring to ensure good mixing of the catalyst, reactants, and hydrogen.
- **Monitoring:** Monitor the reaction progress by taking samples periodically and determining the iodine number.
- **Reaction Completion:** The reaction is considered complete when the iodine number drops below 1. Under the specified conditions, this is typically achieved within 60 minutes.
- **Cooling and Filtration:** Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with nitrogen. Filter the hot mixture to remove the catalyst. The resulting

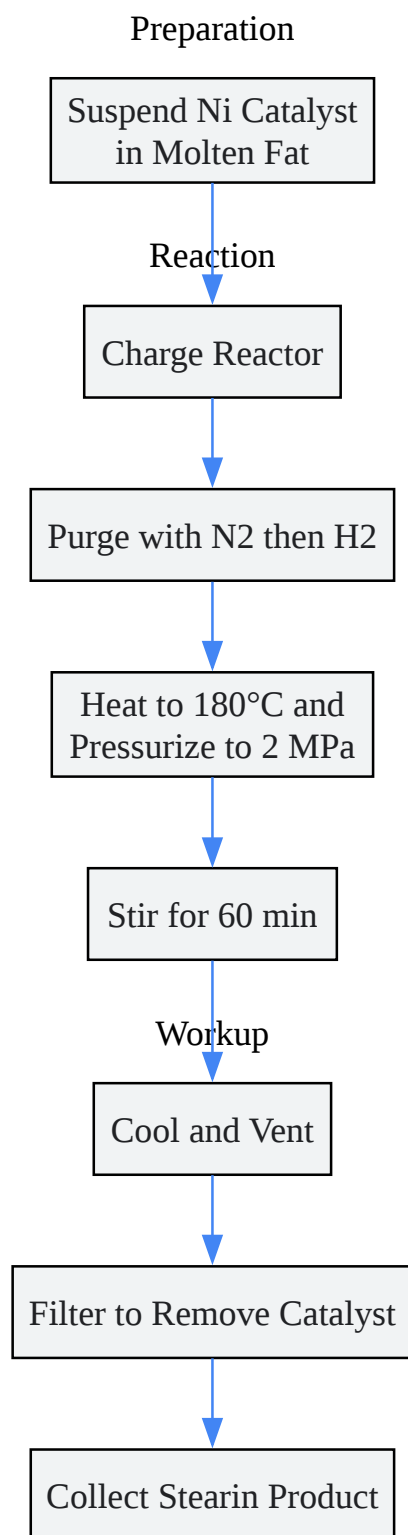
product is stearin.

Quantitative Data: Hydrogenation of Animal Fats

Parameter	Value
Substrate	Distilled animal fats
Initial Iodine Number	55.9 g/100 g
Final Iodine Number	< 1 g/100 g
Catalyst	Suspended Nickel (20% Ni on aluminosilicate)
Catalyst Concentration	0.15% (as pure Ni)
Temperature	180 °C
Pressure	2 MPa
Reaction Time	60 minutes
Reaction Rate Constants (Initial 15 min)	
160 °C	0.225 min ⁻¹
170 °C	0.245 min ⁻¹
180 °C	0.269 min ⁻¹
190 °C	0.312 min ⁻¹
Activation Energy (160-200 °C)	38.3 kJ/mole

Data sourced from a study on the hydrogenation of fatty acids to stearin over a suspended nickel catalyst.^[1]

Experimental Workflow: Fatty Acid Hydrogenation



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Caption: Workflow for the hydrogenation of fatty acids.

Application: Synthesis of Tertiary Amines for Surfactants

Nickel stearate is a vital catalyst in the industrial synthesis of tertiary amines, which are key intermediates in the production of a wide range of surfactants. This process typically involves the reaction of a secondary amine with an alkylating agent. While specific proprietary protocols are not publicly available, a general procedure can be outlined.

General Protocol: Synthesis of Tertiary Amines

Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide using **nickel stearate** as a catalyst.

Materials:

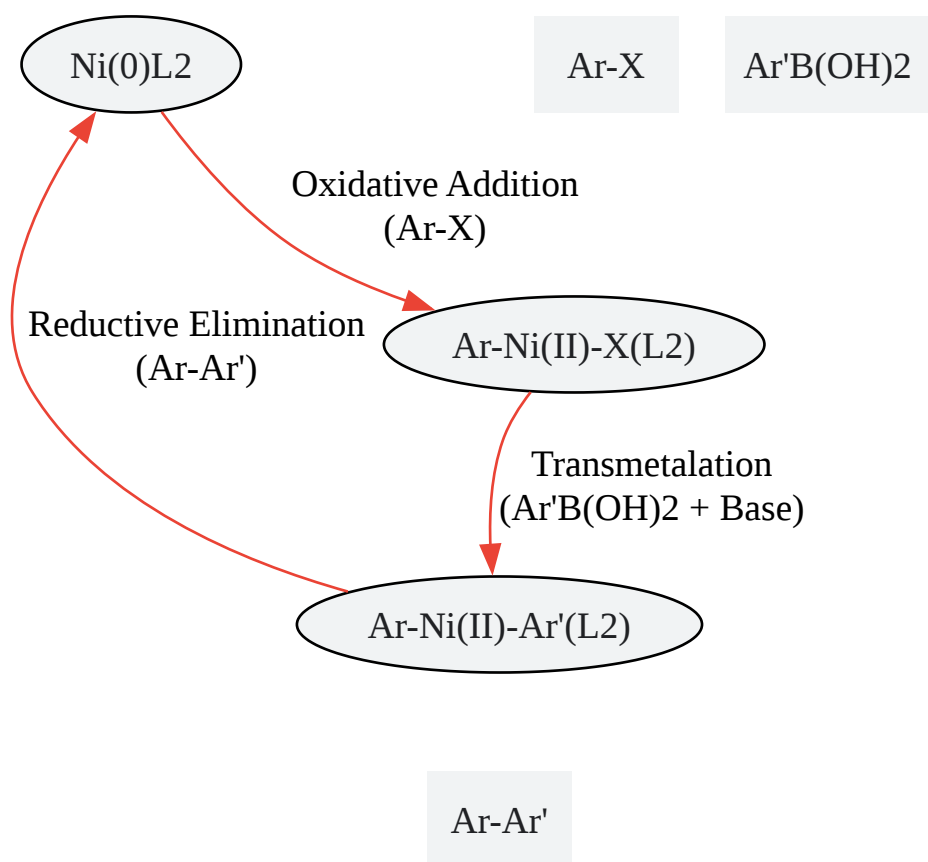
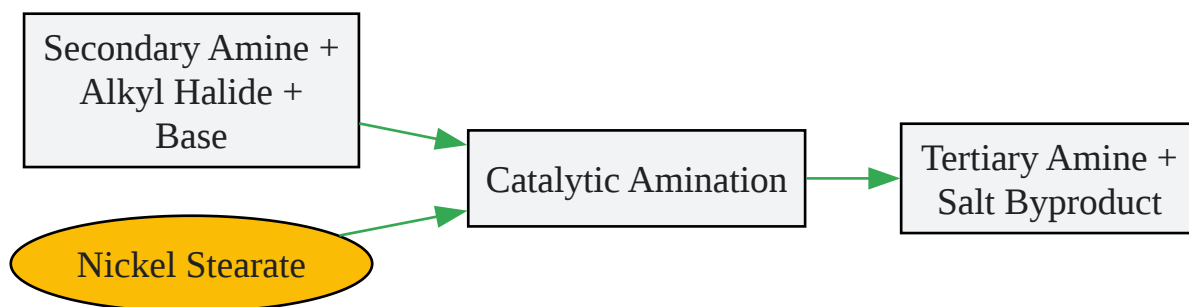
- Secondary amine (e.g., dialkylamine)
- Alkyl halide (e.g., alkyl chloride or bromide)
- **Nickel Stearate** (catalyst)
- Base (e.g., sodium carbonate, potassium carbonate)
- Solvent (e.g., toluene, xylene)
- Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

- **Reactor Setup:** To a reaction vessel, add the solvent, secondary amine, base, and **nickel stearate** catalyst.
- **Heating:** Heat the mixture to the desired reaction temperature (typically in the range of 120-180 °C) with stirring.
- **Addition of Alkylating Agent:** Slowly add the alkyl halide to the reaction mixture.

- Reaction: Maintain the reaction at the set temperature for several hours until the starting material is consumed (monitored by techniques like GC or TLC).
- Workup:
 - Cool the reaction mixture.
 - Filter to remove the catalyst and inorganic salts.
 - Wash the filtrate with water to remove any remaining salts.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the resulting tertiary amine by distillation or crystallization.

Logical Relationship: Tertiary Amine Synthesis



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References

- 1. researchgate.net [researchgate.net]
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